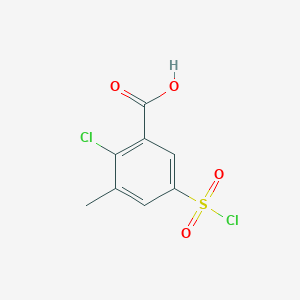

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid

Description

Molecular Architecture and Isomerism

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid (C₈H₆Cl₂O₄S) features a benzene ring substituted with three distinct functional groups: a methyl group at position 3, a chloro group at position 2, and a chlorosulfonyl group (-SO₂Cl) at position 5. The chlorosulfonyl moiety, a strong electron-withdrawing group, is positioned para to the carboxylic acid group, which is ortho to the methyl substituent.

The molecule lacks geometric isomerism due to the absence of double bonds or chiral centers. Positional isomerism is not feasible given the fixed substituent arrangement. The chlorosulfonyl group’s orientation is constrained by its attachment to the aromatic ring, preventing rotational isomerism.

Key Functional Groups :

| Group | Position | Electronic Effect |

|---|---|---|

| Methyl | C3 | Electron-donating |

| Chloro | C2 | Electron-withdrawing |

| Chlorosulfonyl | C5 | Strongly electron-withdrawing |

| Carboxylic acid | C7 | Electron-withdrawing (via resonance) |

Spectroscopic Identification (NMR, IR, MS)

While direct spectral data for this compound are limited in publicly available sources, analogous chlorosulfonylated benzoic acids provide insights into expected signals:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Methyl group (C3) : Singlet at δ ~2.5 ppm.

- Aromatic protons (C4, C6) : Split into doublets or multiplets due to coupling with adjacent substituents.

- Carboxylic acid proton (C7) : Broad peak at δ ~12–13 ppm (exchangeable).

- ¹³C NMR :

- Carboxylic acid carbon (C7) : δ ~170–175 ppm.

- Chlorosulfonyl sulfur (C5) : δ ~140–145 ppm (quaternary carbon).

Infrared (IR) Spectroscopy

- Sulfonyl (S=O) stretches : Strong absorptions at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).

- Carboxylic acid O-H stretch : Broad peak at ~2500–3300 cm⁻¹.

- C=O stretch : Sharp peak at ~1700 cm⁻¹.

Physicochemical Properties

Note: Solubility and pKa values are inferred from structurally related benzoic acid derivatives.

Computational Modeling and Quantum Chemical Analysis

Density functional theory (DFT) studies on similar chlorosulfonylated aromatics reveal:

- Electron density distribution : The chlorosulfonyl group strongly depletes electron density from the aromatic ring, activating it toward nucleophilic aromatic substitution.

- Molecular orbitals : The HOMO (highest occupied molecular orbital) is localized on the carboxylic acid oxygen, while the LUMO (lowest unoccupied molecular orbital) resides on the chlorosulfonyl group, influencing reactivity.

Properties

IUPAC Name |

2-chloro-5-chlorosulfonyl-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-4-2-5(15(10,13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMIWQVVPGTYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid typically involves the chlorination of 3-methylbenzoic acid followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and sulfonating agents like chlorosulfonic acid (HSO3Cl). The process can be summarized as follows:

Chlorination: 3-methylbenzoic acid is treated with a chlorinating agent to introduce the chlorine atom at the 2-position.

Sulfonation: The chlorinated intermediate is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and chlorosulfonyl groups can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid derivative.

Reduction: The compound can be reduced to remove the chlorosulfonyl group, yielding different products depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the chlorine or chlorosulfonyl groups.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chlorosulfonyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Major Products Formed

Substitution: Depending on the nucleophile, products such as 2-hydroxy-5-(chlorosulfonyl)-3-methylbenzoic acid or 2-chloro-5-(sulfonyl)-3-methylbenzoic acid can be formed.

Hydrolysis: The major product is 2-chloro-5-sulfonic acid-3-methylbenzoic acid.

Reduction: The major product is 2-chloro-3-methylbenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Hypolipemic Agent:

Research indicates that derivatives of 2-chloro-5-(chlorosulfonyl)-3-methylbenzoic acid exhibit hypolipemic properties, which can lower blood cholesterol levels in mammals. A notable study demonstrated that certain sulfamoylbenzoic acids derived from this compound showed significant reductions in plasma cholesterol and triglycerides in clinical trials involving hyperlipidemic patients .

Antimicrobial Activity:

The compound has also been investigated for its antimicrobial properties. Studies have shown that chlorine-containing compounds, including derivatives of this compound, possess enhanced antibacterial activity against various pathogens, including E. coli. The presence of sulfonamide groups has been linked to increased potency against these bacteria .

Synthetic Applications

Organic Synthesis:

this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in Friedel-Crafts sulfonylation reactions, where it acts as a sulfonylating agent due to its electrophilic nature.

Reactivity:

The compound can undergo substitution reactions, where the chlorosulfonyl group can be replaced with other functional groups under specific conditions. Additionally, reduction reactions can convert the chlorosulfonyl group into sulfonamides or sulfonic acids, broadening its utility in organic synthesis .

Material Science and Agriculture

Development of Advanced Materials:

In material science, this compound's unique chemical structure allows for the development of materials with specific properties. Its reactivity can be harnessed to create polymers or composites with enhanced performance characteristics .

Agrochemical Applications:

The compound is also explored for its potential use in agrochemicals. Its ability to modify biological pathways makes it a candidate for developing herbicides or pesticides that target specific plant processes without affecting non-target species.

Case Studies

Clinical Trials on Lipid Reduction:

A series of clinical trials evaluated the efficacy of this compound derivatives in reducing lipid levels among hyperlipidemic patients. Results indicated a significant decrease in total cholesterol and triglycerides when administered at specified dosages over a set period .

Antibacterial Efficacy Studies:

In vitro studies assessed the antibacterial activity of various derivatives against resistant strains of bacteria. One study highlighted a derivative's effectiveness with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, showcasing its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and chlorosulfonyl) on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. The compound can interact with various molecular targets, depending on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-5-(chlorosulfonyl)-3-methylbenzoic acid with structurally or functionally analogous compounds:

Key Structural and Functional Differences:

Substituent Position and Reactivity :

- The target compound’s methyl group at C3 reduces steric hindrance compared to bulkier groups (e.g., benzoyl in Chlortalidone precursors) but may limit solubility .

- Fluorine in 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid increases electronegativity, enhancing polarity and interaction with biological targets .

Functional Group Impact :

- Thiophene-based analogs (e.g., Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate) exhibit distinct electronic properties due to the sulfur heterocycle, favoring agrochemical applications .

- Sulfonamide derivatives (e.g., 2-chloro-5-(chlorosulfonyl)benzenesulfonamide) replace the carboxylic acid with a sulfonamide group, altering pharmacological activity .

Applications :

Biological Activity

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid, a compound belonging to the class of benzoic acids, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorosulfonyl group and a methyl substituent on a benzoic acid backbone. Its molecular formula is C₇H₆Cl₂O₄S, with a molecular weight of approximately 233.09 g/mol.

Target Interactions

This compound exhibits a broad spectrum of biological activities attributed to its ability to interact with various biological targets. It is particularly noted for its effects on:

- Enzymatic Inhibition : The chlorosulfonyl group may act as an electrophile, leading to the inhibition of specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound has been studied for its potential as a ligand in receptor binding assays, influencing cellular signaling pathways.

Biochemical Pathways

This compound has been shown to affect several biochemical pathways, including those involved in inflammation and cellular proliferation. Its ability to modulate these pathways highlights its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties:

- Antibacterial Effects : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies have revealed minimum inhibitory concentrations (MIC) indicating its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

- Antifungal Properties : The compound also exhibits antifungal activity against species like Candida albicans, making it a candidate for further investigation in antifungal therapies.

Anticancer Activity

Studies have suggested that this compound may have anticancer properties. Research involving various cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation.

- Cell Lines Tested :

- Breast cancer (MCF-7)

- Lung cancer (A549)

The compound's cytotoxicity was evaluated using standard assays, revealing IC50 values that suggest significant potential for further development as an anticancer agent.

Case Studies and Research Findings

- Clinical Trials : A clinical study investigated the effects of this compound on hyperlipidemia. Patients receiving the compound showed significant reductions in plasma cholesterol levels compared to baseline measurements. The study indicated that doses ranging from 0.5 to 1.5 grams per day were effective without significant adverse effects .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and safety profile of this compound. Results indicated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-(chlorosulfonyl)-3-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonation and chlorination of a methyl-substituted benzoic acid precursor. For example, chlorosulfonyl groups are typically introduced using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent purification via recrystallization in ethanol/water mixtures improves yield . Monitoring reaction progress with TLC (silica gel, eluent: dichloromethane/methanol 9:1) ensures intermediate formation.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/0.1% formic acid gradient) to assess purity (>95% recommended).

- NMR spectroscopy (¹H and ¹³C in DMSO-d₆) to confirm substituent positions (e.g., methyl at C3, chlorosulfonyl at C5).

- FT-IR to verify sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functionalities .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Storage : Keep in a sealed desiccator at 2–8°C to prevent hydrolysis of the chlorosulfonyl group.

- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation of toxic vapors.

- Waste disposal : Neutralize with sodium bicarbonate before disposal to convert reactive groups into less hazardous forms .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound, and how can side products be minimized?

- Methodology : Competing sulfonation at adjacent positions can occur due to steric or electronic factors. Computational modeling (DFT at B3LYP/6-31G* level) predicts regioselectivity, while experimental optimization involves adjusting reaction time and stoichiometry. For example, limiting chlorosulfonic acid to 1.2 equivalents reduces di-sulfonated byproducts. LC-MS can identify side products (e.g., m/z corresponding to di-sulfonated derivatives) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodology : Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate data using:

- Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃).

- 2D NMR (HSQC, HMBC) to confirm coupling between methyl (δ ~2.3 ppm) and aromatic protons.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M-H]⁻ calculated for C₈H₅Cl₂O₄S: 282.9142) .

Q. How can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are most efficient?

- Methodology : The chlorosulfonyl group is highly reactive toward nucleophiles (e.g., amines, alcohols). For example:

- Sulfonamide formation : React with primary amines (e.g., methylamine) in THF at 0°C to yield sulfonamide derivatives, potential enzyme inhibitors.

- Carboxylic acid coupling : Use EDC/HOBt to conjugate the benzoic acid moiety with amino groups in drug candidates. Monitor conversions via HPLC .

Q. What computational tools predict the reactivity of this compound in complex reaction environments?

- Methodology : Molecular dynamics simulations (Amber or GROMACS) model solvation effects on the chlorosulfonyl group’s reactivity. Density Functional Theory (DFT) calculates activation energies for hydrolysis or nucleophilic substitution, guiding solvent selection (e.g., aprotic solvents like THF stabilize reactive intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.